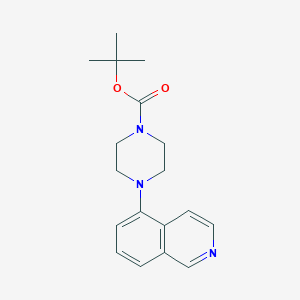

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-isoquinolin-5-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-6-4-5-14-13-19-8-7-15(14)16/h4-8,13H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFVAONVLCETEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610482 | |

| Record name | tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444620-69-3 | |

| Record name | tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The isoquinoline and piperazine scaffolds are prevalent in a multitude of biologically active molecules, suggesting the potential of this particular derivative as a valuable building block in drug discovery programs. This document collates available physicochemical data, proposes a logical synthetic pathway, and explores potential biological applications based on the established pharmacology of related structures. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and development.

Introduction

The confluence of the isoquinoline and piperazine ring systems has yielded a rich pipeline of therapeutic agents and clinical candidates. Isoquinoline alkaloids and their synthetic derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The piperazine moiety, a common pharmacophore, is known to improve the pharmacokinetic profile of drug candidates by enhancing solubility and bioavailability. The specific compound, this compound, with the tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen, serves as a key intermediate for the synthesis of more complex molecules. The strategic placement of the piperazine at the 5-position of the isoquinoline ring offers a unique vector for chemical modification and exploration of structure-activity relationships.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure and data from chemical suppliers, we can summarize its core properties.

| Property | Value | Source |

| CAS Number | 444620-69-3 | Chemical Supplier Data |

| Molecular Formula | C₁₈H₂₃N₃O₂ | Calculated |

| Molecular Weight | 313.40 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| Storage Temperature | 2-8°C | Chemical Supplier Data |

Note: Further experimental characterization is required to determine properties such as melting point, boiling point, solubility, and pKa.

Synthesis and Characterization

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway

The synthesis can be envisioned as the coupling of 5-haloisoquinoline (e.g., 5-bromoisoquinoline or 5-chloroisoquinoline) with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This reaction is typically catalyzed by a palladium catalyst, such as Pd₂(dba)₃, in the presence of a suitable phosphine ligand (e.g., BINAP or Xantphos) and a base (e.g., Cs₂CO₃ or NaOtBu).

Caption: Proposed Buchwald-Hartwig amination for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

5-Bromoisoquinoline

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)[1]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 5-bromoisoquinoline (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), cesium carbonate (2.0 eq), and BINAP (0.1 eq).

-

Add Pd₂(dba)₃ (0.05 eq) to the flask.

-

Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of the isoquinoline, piperazine, and Boc protecting group moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the carbamate.

Potential Biological and Pharmacological Properties

Caption: Potential applications derived from the core chemical structure.

Anticancer Potential

The isoquinoline nucleus is a core component of numerous natural and synthetic compounds with demonstrated anticancer activity. These compounds often exert their effects through mechanisms such as topoisomerase inhibition, disruption of microtubule dynamics, and modulation of cell signaling pathways. The piperazine moiety is also frequently incorporated into anticancer drugs to enhance their solubility and target engagement. Therefore, derivatives of this compound are promising candidates for anticancer drug development.

Central Nervous System (CNS) Activity

Many isoquinoline and piperazine-containing compounds exhibit significant activity in the central nervous system. They have been investigated as antidepressants, antipsychotics, and neuroprotective agents. The piperazine ring, in particular, is a common feature in many CNS drugs, where it often interacts with various neurotransmitter receptors. Further derivatization of the parent compound could lead to novel agents for the treatment of neurological and psychiatric disorders.

Antimicrobial Activity

Isoquinoline alkaloids have a long history of use in traditional medicine for treating infections. Modern research has confirmed the antibacterial, antifungal, and antiviral properties of many isoquinoline derivatives. The incorporation of a piperazine ring can modulate the antimicrobial spectrum and potency. Consequently, this scaffold represents a promising starting point for the development of new antimicrobial agents.

Conclusion

This compound is a strategically important molecule that holds considerable promise for the development of novel therapeutic agents. While specific experimental data for this compound is limited, its constituent moieties are well-established pharmacophores. This guide has provided a foundational understanding of its basic properties, a plausible synthetic route, and an exploration of its potential biological activities. It is our hope that this document will serve as a valuable resource for researchers in the field and stimulate further investigation into the therapeutic potential of this and related compounds.

References

Sources

Chemical structure of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

An In-Depth Technical Guide to tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its structural significance, detail robust synthetic and analytical protocols, and explore its application as a versatile intermediate for drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Introduction: The Strategic Value of the Isoquinoline-Piperazine Scaffold

At the intersection of privileged structures in pharmacology lie the isoquinoline and piperazine moieties. The isoquinoline core is a structural motif present in numerous natural alkaloids and synthetic compounds with a vast array of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2][3] The piperazine ring is a ubiquitous feature in centrally active pharmaceuticals, prized for its ability to improve physicochemical properties and engage with biological targets.[4]

The compound This compound strategically combines these two pharmacophores. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen provides a crucial synthetic handle, enabling controlled, regioselective functionalization. This makes the molecule an exceptionally valuable intermediate for the synthesis of compound libraries aimed at discovering novel therapeutics, particularly kinase inhibitors and receptor modulators.[5]

Chemical Properties Summary

| Property | Value | Source |

| CAS Number | 444620-69-3 | [6] |

| Molecular Formula | C₁₈H₂₃N₃O₂ | [7] |

| Molecular Weight | 313.40 g/mol | [7] |

| Appearance | Typically an off-white to yellow solid | N/A |

| Solubility | Soluble in organic solvents like DCM, Chloroform, Ethyl Acetate | N/A |

Synthesis and Mechanistic Rationale

The construction of the C-N bond between the isoquinoline and piperazine rings is the key synthetic challenge. The most robust and widely adopted method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[8][9] This cross-coupling reaction is favored for its high efficiency, broad substrate scope, and tolerance of various functional groups, making it a cornerstone of modern pharmaceutical synthesis.[8][10]

The overall synthetic workflow can be visualized as a two-stage process: the coupling reaction followed by an optional, but common, deprotection step to enable further derivatization.

The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Insight

The success of the C-N coupling hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. Understanding this cycle is critical for troubleshooting and optimizing the reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-haloisoquinoline, forming a Pd(II) complex.[8]

-

Amine Coordination & Deprotonation : The Boc-piperazine coordinates to the palladium center. A base then deprotonates the nitrogen, forming a palladium-amido complex.

-

Reductive Elimination : This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[8]

Spectroscopic Characterization and Validation

Confirmation of the chemical structure and assessment of purity are achieved through a standard suite of analytical techniques. The data presented below are typical for a successfully synthesized batch.

| Technique | Data and Interpretation |

| ¹H NMR | Isoquinoline Protons: Aromatic signals typically between 7.5-9.3 ppm. Piperazine Protons: Two sets of broad signals, one for CH₂ adjacent to the isoquinoline (approx. 3.3-3.5 ppm) and one for CH₂ adjacent to the Boc group (approx. 3.6-3.8 ppm). Boc Protons: A characteristic sharp singlet at ~1.50 ppm, integrating to 9 protons.[11][12] |

| ¹³C NMR | Isoquinoline Carbons: Signals in the aromatic region (120-155 ppm). Piperazine Carbons: Signals around 45-55 ppm. Boc Group: Carbonyl carbon (~155 ppm), quaternary carbon (~80 ppm), and methyl carbons (~28 ppm).[11][13] |

| HRMS (ESI-TOF) | Calculates the exact mass of the protonated molecule [M+H]⁺. For C₁₈H₂₃N₃O₂, the expected mass would be approximately 314.1863, providing unambiguous confirmation of the elemental composition.[11] |

Utility in Drug Discovery Programs

The title compound is rarely the final drug product; its value lies in being a versatile intermediate. The deprotection of the Boc group unmasks a secondary amine, which serves as a nucleophilic handle for a wide range of subsequent chemical transformations.

This strategy allows for the rapid generation of a diverse library of molecules. By varying the 'R' group attached to the piperazine nitrogen, researchers can systematically probe the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This approach has been successfully used to develop potent inhibitors of Vascular Endothelial Growth Factor (VEGF) receptors and novel dopamine receptor agonists.[5][14]

Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible. Each step includes checkpoints for reaction monitoring to ensure a self-validating workflow.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

Objective: To synthesize this compound from 5-bromoisoquinoline and 1-Boc-piperazine.

Materials:

-

5-Bromoisoquinoline (1.0 equiv)

-

tert-Butyl piperazine-1-carboxylate (1.2 equiv)[15]

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask, add 5-bromoisoquinoline, 1-Boc-piperazine, Xantphos, and sodium tert-butoxide.

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

-

Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by the Pd₂(dba)₃ catalyst. The mixture will typically turn dark red or brown.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the 5-bromoisoquinoline spot.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a solid.

Protocol 2: Acid-Catalyzed Boc-Deprotection

Objective: To synthesize the active core, 5-(piperazin-1-yl)isoquinoline, via removal of the Boc protecting group.

Materials:

-

This compound (1.0 equiv)

-

4M HCl in 1,4-Dioxane (3-5 equiv) or 20-50% TFA in Dichloromethane (DCM)[16]

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the starting material in a minimal amount of DCM or dioxane in a round-bottom flask.

-

Acid Addition: Add the 4M HCl in dioxane solution (or TFA/DCM solution) to the stirred solution at room temperature.[16] Effervescence (release of isobutylene and CO₂) may be observed.

-

Reaction and Monitoring: Stir the reaction for 1-3 hours. Monitor its progress by TLC or LC-MS until the starting material is fully consumed. The hydrochloride salt of the product may precipitate.[16]

-

Isolation of Salt: If a precipitate forms, it can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure. The resulting solid is the hydrochloride salt.

-

Conversion to Free Base (Optional but Recommended): a. Suspend the hydrochloride salt in a mixture of DCM and water. b. Add saturated NaHCO₃ solution dropwise until the aqueous layer is basic (pH > 8). c. Separate the layers in a separatory funnel and extract the aqueous layer twice more with DCM. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.

Conclusion

This compound is more than a mere chemical compound; it is a strategic tool for accelerating drug discovery. Its synthesis via the reliable Buchwald-Hartwig amination and the straightforward nature of its deprotection provide a robust platform for generating diverse molecular libraries. By understanding the underlying mechanisms and employing the validated protocols described herein, research organizations can efficiently explore the vast chemical space surrounding the isoquinoline-piperazine scaffold, significantly enhancing the potential for discovering next-generation therapeutics.

References

- Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline. Benchchem.

- General procedure for synthesizing Boc-protected piperazine. Bio-protocol.

- Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.

- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.

- Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile. ChemRxiv.

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Boc Sciences.

- Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central.

- This compound | 444620-69-3. ChemicalBook.

- tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. PubChem.

- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate.

- Buchwald–Hartwig amination. Wikipedia.

- Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central.

- Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ResearchGate.

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL.

- 1-Boc-4-Isoquinolin-1-yl-piperazine. ChemScene.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Arylphthalazines. Part 2: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II. PubMed.

- Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega.

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylphthalazines. Part 2: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 444620-69-3 [amp.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate (CAS: 444620-69-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, bearing the CAS number 444620-69-3, is a heterocyclic molecule that stands at the intersection of two pharmacologically significant scaffolds: isoquinoline and piperazine. This guide provides a comprehensive technical overview of this compound, delineating its chemical and physical properties, a detailed, field-proven synthesis protocol, and robust analytical methodologies for its characterization and quality control. Furthermore, it explores the compound's relevance and potential applications within the landscape of modern drug discovery, particularly in the context of kinase inhibition. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and biological evaluation of novel therapeutics.

Introduction: The Scientific Rationale

The confluence of the isoquinoline and piperazine moieties in a single molecular entity creates a scaffold of significant interest in medicinal chemistry. Isoquinoline derivatives are recognized for their broad spectrum of pharmacological activities, including roles as antitumor, antimicrobial, and anti-inflammatory agents.[1][2] The piperazine ring, a common constituent in many FDA-approved drugs, is valued for its ability to modulate physicochemical properties such as solubility and basicity, and for its capacity to engage in multiple hydrogen bond interactions with biological targets. The integration of these two pharmacophores suggests that this compound may serve as a versatile intermediate or a key building block in the development of novel therapeutics, particularly in oncology and neuropharmacology where these individual motifs have shown considerable promise.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 444620-69-3 | [3] |

| Molecular Formula | C₁₈H₂₃N₃O₂ | [4] |

| Molecular Weight | 313.39 g/mol | [4] |

| Appearance | Off-white to light yellow solid | Inferred |

| Solubility | Soluble in organic solvents such as DMSO, Methanol, and Dichloromethane | Inferred |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [4] |

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with high efficiency and functional group tolerance. The proposed synthetic pathway leverages the coupling of 5-bromoisoquinoline with tert-butyl piperazine-1-carboxylate.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

5-Bromoisoquinoline

-

Tert-butyl piperazine-1-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromoisoquinoline (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the careful addition of sodium tert-butoxide (1.4 eq).

-

Reaction Conditions: Heat the reaction mixture to 100-110°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring, the methylene protons of the piperazine ring, and the nine equivalent protons of the tert-butyl group.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the aromatic, aliphatic, and carbonyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion for C₁₈H₂₃N₃O₂ would be approximately 314.1863.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound.

-

Purity Analysis: A reversed-phase HPLC method, using a C18 column with a gradient elution of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid as a modifier), coupled with a UV detector, can be used to assess the purity of the synthesized compound. The purity is typically reported as a percentage based on the peak area.

Illustrative Analytical Workflow:

Caption: Workflow for the analytical characterization of the synthesized compound.

Applications in Drug Discovery

The structural features of this compound make it a compound of interest in drug discovery, particularly as an intermediate for the synthesis of kinase inhibitors.

Kinase Inhibitors

Many isoquinoline and piperazine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[5][6] The isoquinoline core can mimic the adenine region of ATP, while the piperazine moiety can be functionalized to achieve selectivity and improve pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen can be readily removed under acidic conditions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential Kinase Targets and Therapeutic Areas:

| Kinase Family | Potential Therapeutic Area | Rationale |

| Tyrosine Kinases | Oncology | Many tyrosine kinases (e.g., EGFR, VEGFR) are validated cancer targets. Isoquinoline scaffolds are present in some approved tyrosine kinase inhibitors.[7] |

| Serine/Threonine Kinases | Oncology, Inflammation, Neurodegenerative Diseases | Kinases like JNK and p38 are involved in inflammatory and stress responses. Piperazine amides have been developed as JNK inhibitors.[8][9] |

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel drug candidates, particularly kinase inhibitors. This guide has provided a comprehensive overview of its properties, a robust synthesis protocol, and analytical methodologies for its characterization. The strategic combination of the isoquinoline and piperazine scaffolds offers a promising starting point for the design and development of new therapeutics to address unmet medical needs.

References

-

Shin, Y., Chen, W., Habel, J., Duckett, D., Ling, Y. Y., Koenig, M., He, Y., Vojkovsky, T., LoGrasso, P., & Kamenecka, T. M. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344–3347. [Link][5]

-

Shin, Y., Chen, W., Habel, J., Duckett, D., Ling, Y. Y., Koenig, M., He, Y., Vojkovsky, T., LoGrasso, P., & Kamenecka, T. M. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed. [Link][8]

-

Shin, Y., Chen, W., Habel, J., Duckett, D., Ling, Y. Y., Koenig, M., He, Y., Vojkovsky, T., LoGrasso, P., & Kamenecka, T. M. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. OSTI.GOV. [Link][9]

-

Guan, H., et al. (Patent). Process for making isoquinoline compounds. Google Patents. [10]

-

EP0005231A2. Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them. Google Patents. [11]

-

US6897224B2. Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors. Google Patents. [12]

-

Kalinowska-Tłuścik, J., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link][2]

-

Ferro, S., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link][13]

-

Abdel-rahman, H. M., et al. (2020). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed. [Link][7]

-

Isoquinoline derivatives and its medicinal activity. (2024). ResearchGate. [Link][1]

-

Kalinowska-Tłuścik, J., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link][14]

-

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. [Link][15]

-

US20130116245A1. Alkylated piperazine compounds. Google Patents. [17]

-

PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Googleapis.com. [Link][18]

-

Song, Z., et al. (2014). Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives. PubMed. [Link][6]

-

Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. [Link][19]

-

Lee, H., et al. (2017). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. [Link][20]

-

Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. [Link][21]

-

CN101676276B. Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. Google Patents. [22]

-

Gajera, N. N., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. PMC. [Link][23]

-

Wang, M., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. [Link][24]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. [Link][25]

-

Legrand, B., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link][26]

-

Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed Central. [Link][28]

-

CN113429340B. Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents. [29]

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link][30]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 444620-69-3 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 10. US9340511B2 - Process for making isoquinoline compounds - Google Patents [patents.google.com]

- 11. EP0005231A2 - Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them - Google Patents [patents.google.com]

- 12. US6897224B2 - Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors - Google Patents [patents.google.com]

- 13. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 14. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]

- 23. tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 28. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 30. researchgate.net [researchgate.net]

Physical and chemical properties of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the molecular structure, physicochemical characteristics, and provides insights into its synthesis and analytical characterization. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics, offering foundational knowledge for the handling, analysis, and derivatization of this compound.

Introduction

This compound is a complex organic molecule that incorporates both an isoquinoline and a piperazine moiety. The isoquinoline ring system is a prominent scaffold in numerous biologically active compounds, including a variety of alkaloids with pronounced pharmacological effects. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a common building block in drug design, known for its ability to modulate pharmacokinetic and pharmacodynamic properties. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen offers a strategic handle for further chemical modification, making this compound a versatile intermediate in the synthesis of more complex molecular architectures.

The strategic combination of these structural motifs suggests potential applications in various therapeutic areas. Isoquinoline derivatives have been explored for their activities as, for example, anticancer and antimicrobial agents. Piperazine-containing compounds are prevalent in centrally acting agents, antihistamines, and anti-infectives. This guide will delve into the fundamental properties of this specific isomer to facilitate its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting and for predicting its behavior in biological systems. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 444620-69-3 | |

| Molecular Formula | C₁₈H₂₃N₃O₂ | Calculated |

| Molecular Weight | 313.40 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not explicitly reported. Similar compounds, such as tert-butyl 4-(3-phenylisoquinolin-1-yl)piperazine-1-carboxylate, have melting points in the range of 154-155 °C.[1] | Inferred from related compounds |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is predicted. | General knowledge of Boc-protected amines |

| pKa | Not reported |

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by its constituent functional groups.

-

Boc Protecting Group: The tert-butyloxycarbonyl group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent will readily cleave the Boc group, yielding the free piperazine secondary amine. This deprotection is a critical step for further functionalization at this position.

-

Isoquinoline Ring: The isoquinoline nucleus is an aromatic system and can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the substitution pattern. The nitrogen atom in the isoquinoline ring also provides a site for potential quaternization.

-

Piperazine Ring: The piperazine ring is a nucleophilic secondary amine (once deprotected) and can participate in a wide range of reactions, including N-alkylation, N-acylation, and reductive amination, allowing for the introduction of diverse substituents.

Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids will result in the cleavage of the Boc group. It should be stored in a cool, dry place away from strong oxidizing agents.

Synthesis and Purification

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are envisioned for the construction of this molecule, as illustrated in the diagram below.

Figure 1: Retrosynthetic approaches for this compound.

Route A: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. This approach would involve the coupling of a 5-halo-isoquinoline (e.g., 5-bromoisoquinoline) with tert-butyl piperazine-1-carboxylate.

Route B: Nucleophilic Aromatic Substitution (SNAr)

If the isoquinoline ring is sufficiently activated by electron-withdrawing groups or if a suitable leaving group (like fluorine) is present at the 5-position, a direct nucleophilic aromatic substitution with tert-butyl piperazine-1-carboxylate in the presence of a base could be a viable route.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the Buchwald-Hartwig amination approach, which would require optimization for this specific substrate.

Step 1: Reaction Setup

-

To an oven-dried reaction vessel, add 5-bromoisoquinoline (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

-

Add a base, such as sodium tert-butoxide or cesium carbonate (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a dry, degassed solvent, such as toluene or dioxane.

Step 2: Reaction Execution

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Figure 2: General workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoquinoline ring protons, the piperazine ring protons, and the tert-butyl group. The protons on the isoquinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The piperazine protons will likely appear as two sets of multiplets in the aliphatic region (δ 3.0-4.0 ppm), corresponding to the protons adjacent to the isoquinoline ring and those adjacent to the Boc-protected nitrogen. The tert-butyl group will exhibit a characteristic singlet at approximately δ 1.5 ppm, integrating to nine protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 18 carbons. The carbonyl carbon of the Boc group will appear around δ 154 ppm, and the quaternary carbon of the tert-butyl group around δ 80 ppm. The aromatic carbons of the isoquinoline ring will resonate in the δ 110-150 ppm region, while the piperazine carbons will be found in the upfield region (δ 40-55 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 314.4. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Purity

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) would be appropriate. Purity is determined by the area percentage of the main peak.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets. Deprotection of the Boc group allows for the introduction of a wide array of substituents on the piperazine nitrogen, enabling the exploration of structure-activity relationships (SAR). Given the known biological activities of isoquinoline and piperazine derivatives, potential therapeutic areas for derivatives of this compound could include:

-

Oncology: Many isoquinoline alkaloids and their synthetic analogs exhibit potent anticancer activity.

-

Neuroscience: The piperazine moiety is a common feature in many centrally acting drugs, suggesting potential applications in treating neurological and psychiatric disorders.

-

Infectious Diseases: Both isoquinoline and piperazine scaffolds have been incorporated into compounds with antibacterial, antifungal, and antiviral properties.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through established cross-coupling or nucleophilic substitution reactions. A thorough understanding of its physicochemical properties, reactivity, and analytical characterization is essential for its effective use in the synthesis of novel, biologically active compounds. This guide provides a foundational understanding of this compound, intended to facilitate further research and development in the pursuit of new therapeutic agents.

References

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

-

ChemRxiv. Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. [Link]

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

National Center for Biotechnology Information. Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. [Link]

Sources

The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Abstract

The isoquinoline nucleus, a heterocyclic aromatic scaffold composed of a fused benzene and pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its inherent structural features and diverse functionalization potential have made it a "privileged scaffold," consistently yielding compounds with a broad spectrum of pharmacological activities.[4][5] This guide provides a comprehensive technical overview of isoquinoline derivatives in drug discovery and development. We will explore the rich pharmacological landscape of these compounds, delve into their intricate mechanisms of action, and provide practical insights into their synthesis and characterization, empowering researchers to leverage this versatile core in their quest for novel therapeutics.

The Isoquinoline Core: Structural Significance and Physicochemical Properties

The isoquinoline molecule is a structural isomer of quinoline, with the nitrogen atom located at position 2.[3][6] This seemingly subtle difference in nitrogen placement profoundly influences the molecule's electronic distribution, reactivity, and ultimately, its biological activity.[2] Isoquinoline is a weak base, and its aromatic nature allows for various substitution reactions, enabling the generation of vast chemical libraries for drug screening.[2][6][7][8]

The core isoquinoline structure is a colorless, hygroscopic solid with a characteristic odor.[2][6] Its derivatives are found extensively in nature, particularly in plants, forming a large class of alkaloids with potent biological activities.[3][9] The biosynthesis of these natural products often involves the amino acid tyrosine.[2][6]

The Pharmacological Cornucopia of Isoquinoline Derivatives

The isoquinoline scaffold is a recurring motif in a multitude of clinically significant drugs and biologically active compounds.[5][6][10] Its derivatives have demonstrated efficacy across a wide array of therapeutic areas.[1][6][11][12][13]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Isoquinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[2][8][12][13][14][15][16][17]

-

Topoisomerase Inhibition: Certain indenoisoquinoline derivatives act as non-camptothecin inhibitors of topoisomerase I (Top1), an essential enzyme for DNA replication and repair.[18][19][20] By stabilizing the Top1-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[18]

-

PI3K/Akt/mTOR Pathway Modulation: The natural isoquinoline alkaloid berberine has been shown to exert its anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Berberine can inhibit this pathway, leading to cell cycle arrest and apoptosis.[1][2][6][16]

-

Induction of Apoptosis and Cell Cycle Arrest: Many isoquinoline alkaloids, including berberine, can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[8][14][15] This is often achieved through the regulation of pro- and anti-apoptotic proteins and the activation of caspases.[1]

-

Inhibition of Angiogenesis and Metastasis: Isoquinoline derivatives can also impede tumor growth by inhibiting the formation of new blood vessels (angiogenesis) and preventing the spread of cancer cells (metastasis).[1][6]

Table 1: Prominent Isoquinoline-Based Anticancer Agents and their Mechanisms

| Compound/Class | Primary Mechanism of Action | Key Molecular Targets |

| Indenoisoquinolines | Topoisomerase I Inhibition | Topoisomerase I |

| Berberine | PI3K/Akt/mTOR Pathway Inhibition, Apoptosis Induction | PI3K, Akt, mTOR, Caspases |

| Noscapine | Microtubule Disruption, Apoptosis Induction | Tubulin |

| Sanguinarine | Nucleic Acid Intercalation, Anti-inflammatory | DNA, NF-κB |

Antimicrobial and Antiviral Frontiers

The isoquinoline scaffold is also a promising framework for the development of novel antimicrobial and antiviral agents.[1][3][11][12]

-

Antibacterial Action: Isoquinoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[21][22][23] Their mechanisms of action can involve the disruption of the bacterial cell wall and nucleic acid biosynthesis.[24][25] Some synthetic isoquinolines have shown efficacy against multidrug-resistant strains like MRSA.[24]

-

Antiviral Potential: Several isoquinoline alkaloids have exhibited antiviral properties against a range of viruses, including influenza and coronaviruses.[3][26][27] Their antiviral mechanisms can involve interfering with viral entry, replication, and release.[14][26] Some derivatives have been shown to inhibit viral polymerase activity.[3][27]

Neuroprotection and Neurological Disorders

Isoquinoline derivatives have shown significant promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[28][29][30][31]

-

Neuroprotective Mechanisms: The neuroprotective effects of isoquinoline alkaloids are often attributed to their antioxidant and anti-inflammatory properties.[29] They can scavenge reactive oxygen species and modulate inflammatory pathways in the brain, thereby protecting neurons from damage.[29]

-

Enzyme Inhibition: Certain isoquinoline derivatives can inhibit enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), which are implicated in the pathophysiology of neurodegenerative diseases.[32]

Synthesis of the Isoquinoline Core: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, providing a reliable method for the construction of 3,4-dihydroisoquinolines from β-phenylethylamides.[4][9][11][33][34][35] This intramolecular electrophilic aromatic substitution is typically mediated by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][11]

Mechanism of the Bischler-Napieralski Reaction

The reaction proceeds through the activation of the amide carbonyl group by the Lewis acid, followed by cyclization onto the electron-rich aromatic ring. The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of a 1-Substituted-3,4-dihydroisoquinoline

This protocol provides a general procedure for the synthesis of a 1-substituted-3,4-dihydroisoquinoline via the Bischler-Napieralski reaction.

Materials:

-

β-phenylethylamide derivative

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the β-phenylethylamide (1.0 eq) in anhydrous toluene (10 mL/g of amide) under a nitrogen atmosphere, add phosphorus oxychloride (2.0 eq) dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization of Isoquinoline Derivatives

The structural elucidation of newly synthesized isoquinoline derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.[21][22][36]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of isoquinoline derivatives.[22][37][38]

-

¹H NMR: The aromatic protons of the isoquinoline ring system typically appear in the range of δ 7.0-9.0 ppm. The chemical shifts and coupling patterns provide valuable information about the substitution pattern on both the benzene and pyridine rings. Protons on substituents will have characteristic chemical shifts depending on their electronic environment.

-

¹³C NMR: The carbon atoms of the isoquinoline core resonate in the aromatic region (δ 120-160 ppm). The chemical shifts are sensitive to the nature and position of substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.[21] High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

Clinically Approved Drugs Featuring the Isoquinoline Scaffold

The versatility of the isoquinoline core is underscored by its presence in numerous clinically approved drugs.[5][6][10][12]

Table 2: Selected Clinically Approved Drugs Containing the Isoquinoline Moiety

| Drug Name | Therapeutic Class | Mechanism of Action |

| Papaverine | Vasodilator | Inhibition of phosphodiesterase, leading to smooth muscle relaxation.[7][15][39][40][41] |

| Quinapril | Antihypertensive (ACE Inhibitor) | Inhibits angiotensin-converting enzyme. |

| Asunaprevir | Antiviral (Hepatitis C) | NS3/4A protease inhibitor.[10] |

| Solifenacin | Anticholinergic | Muscarinic receptor antagonist.[12] |

| Tubocurarine | Neuromuscular Blocker | Nicotinic acetylcholine receptor antagonist.[12] |

Future Perspectives and Conclusion

The isoquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its rich chemical diversity and proven track record in yielding clinically successful drugs ensure its enduring importance in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse isoquinoline derivatives. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of existing and novel isoquinoline-based compounds will undoubtedly pave the way for the development of more potent and selective drugs for a wide range of diseases. This guide has provided a comprehensive overview of the pivotal role of isoquinoline derivatives in medicinal chemistry, offering both foundational knowledge and practical insights to aid researchers in their drug discovery endeavors.

References

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (n.d.).

-

Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways. (n.d.). Retrieved January 22, 2026, from [Link]

-

Clinical Profile of Papaverine Hydrochloride 30mg/ml Solution for Injection - GlobalRx. (n.d.). Retrieved January 22, 2026, from [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved January 22, 2026, from [Link]

-

Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). Retrieved January 22, 2026, from [Link]

-

Mechanism of action of papaverine in smooth muscle relaxation. Smooth... | Download Scientific Diagram. (n.d.). Retrieved January 22, 2026, from [Link]

-

What is the mechanism of Papaverine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved January 22, 2026, from [Link]

-

Papaverine and Its Mechanism of Action - Encyclopedia.pub. (2023, April 7). Retrieved January 22, 2026, from [Link]

-

Berberine as a Potential Anticancer Agent: A Comprehensive Review - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. (2022, July 15). Retrieved January 22, 2026, from [Link]

-

The Anti-Cancer Mechanisms of Berberine: A Review - ResearchGate. (2025, November 15). Retrieved January 22, 2026, from [Link]

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

-

Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2025, October 15). Retrieved January 22, 2026, from [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - OUCI. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (n.d.). Retrieved January 22, 2026, from [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC - NIH. (2022, August 10). Retrieved January 22, 2026, from [Link]

-

Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs | Bentham Science. (2020, April 24). Retrieved January 22, 2026, from [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Novel isoquinoline derivatives as antimicrobial agents - PubMed. (2013, June 1). Retrieved January 22, 2026, from [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - OUCI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of isoquinolines - CUTM Courseware - Centurion University. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31). Retrieved January 22, 2026, from [Link]

-

Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. (2025, August 10). Retrieved January 22, 2026, from [Link]

-

DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC - PubMed Central. (2022, December 19). Retrieved January 22, 2026, from [Link]

-

Bischer–Napieralski synthesis - Química Organica.org. (n.d.). Retrieved January 22, 2026, from [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Retrieved January 22, 2026, from [Link]

-

Topoisomerase inhibitor - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2 | Request PDF. (n.d.). Retrieved January 22, 2026, from [Link]

-

Isoquinoline alkaloids of phthalideisoquinoline-,... | Download Scientific Diagram. (n.d.). Retrieved January 22, 2026, from [Link]

-

A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Preparation of Isoquinoline by Bischler Napieralski Synthesis - YouTube. (2020, October 29). Retrieved January 22, 2026, from [Link]

-

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025, October 12). Retrieved January 22, 2026, from [Link]

-

Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships. | Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor - MDPI. (2023, September 26). Retrieved January 22, 2026, from [Link]

Sources

- 1. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Bischler-Napieralski Reaction [organic-chemistry.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 14. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 20. Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor [mdpi.com]

- 21. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 26. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [ouci.dntb.gov.ua]

- 27. semanticscholar.org [semanticscholar.org]

- 28. mdpi.com [mdpi.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 33. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 34. researchgate.net [researchgate.net]

- 35. Bischer–Napieralski synthesis [quimicaorganica.org]

- 36. mdpi.com [mdpi.com]

- 37. ias.ac.in [ias.ac.in]

- 38. researchgate.net [researchgate.net]

- 39. Articles [globalrx.com]

- 40. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 41. encyclopedia.pub [encyclopedia.pub]

A Senior Application Scientist's Guide to the Boc Protecting Group in Synthesis

Foreword: Mastering the Strategic Shield in Amine Chemistry

For the modern synthetic chemist, particularly those in the intricate field of drug development and peptide synthesis, the deliberate and temporary masking of reactive functional groups is not merely a procedural step but a cornerstone of strategic molecular construction. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, reliability, and versatility. This guide is crafted for researchers and scientists who seek not just to use the Boc group, but to understand its behavior on a deeper, mechanistic level. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that every protection and deprotection is a controlled, validated, and efficient transformation.

I. The Boc Group: A Profile of Stability and Selective Lability

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group primarily used for primary and secondary amines.[1] Its widespread adoption stems from a favorable balance of characteristics: it is readily introduced, stable to a wide range of nucleophilic and basic conditions, and can be cleanly removed under specific acidic conditions.[2][3] This profile makes it an indispensable tool in multi-step syntheses, preventing unwanted side reactions and directing reactivity with precision.[1]

The stability of the Boc group is a key feature. It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, conditions often employed in complex synthetic routes.[2] This stability allows for an "orthogonal" protection strategy, where multiple protecting groups with different removal conditions can be used in the same molecule.[4][5] For instance, the acid-labile Boc group can be used alongside the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, allowing for selective deprotection at different stages of a synthesis.[2][5]

II. The Chemistry of Installation: Boc Protection

The introduction of the Boc group, or "Boc-protection," is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][6] This reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1]

Mechanism of Boc Protection

The reaction proceeds through the formation of a tetrahedral intermediate. This intermediate then collapses, leading to the formation of the N-Boc protected amine along with the liberation of tert-butanol and carbon dioxide as byproducts.[1][7] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1] While the reaction can proceed without a base, one is often employed to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction.[1][7] Common bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1]

Caption: Mechanism of Boc protection of an amine.

Experimental Protocol: General Procedure for Boc Protection

A reliable and self-validating protocol is crucial for reproducible results. The following procedure is a robust starting point for the Boc protection of a primary amine.

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.[8]

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[8]

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[8]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[8] Since both protection and deprotection reactions produce CO₂ gas, closed systems should not be used.[9]

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[8]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.[8]

-

Purification: If necessary, purify the product by column chromatography on silica gel.[8]

III. The Art of Removal: Boc Deprotection

The removal of the Boc group is most commonly and efficiently achieved under acidic conditions.[1] This acid-lability is the key to its strategic use, allowing for its removal without affecting other, more robust protecting groups.[5]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] This protonation makes the carbamate a better leaving group.[8] The protonated carbamate then undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[8][11] The tert-butyl cation can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or polymerize.[11] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[9][10]